molecular formula C13H9ClN2O2S2 B3063219 5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide CAS No. 620103-77-7

5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide

Cat. No.: B3063219
CAS No.: 620103-77-7
M. Wt: 324.8 g/mol
InChI Key: SNSCETRSXPPXIM-UHFFFAOYSA-N
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Description

5-chloro-N-(quinolin-8-yl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(quinolin-8-yl)thiophene-2-sulfonamide typically involves the condensation of quinoline derivatives with thiophene sulfonamide. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(quinolin-8-yl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(quinolin-8-yl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-(quinolin-8-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the quinoline and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(quinolin-8-yl)thiophene-2-sulfonamide is unique due to the presence of both quinoline and thiophene rings, which confer distinct chemical and biological properties. The chlorine atom also provides a site for further functionalization, making it a versatile compound for various applications.

Biological Activity

5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a quinoline moiety and a thiophene ring , which contribute to its biological properties. The presence of the sulfonamide group further enhances its pharmacological profile by facilitating interactions with various biological targets.

Target Enzymes

Research indicates that this compound primarily acts as an inhibitor of Factor Xa (FXa) , a critical enzyme in the coagulation cascade. By inhibiting FXa, the compound disrupts the conversion of prothrombin to thrombin, leading to reduced blood clot formation.

Biological Pathways

The inhibition of FXa has implications for various pathological conditions, particularly in thromboembolic disorders. Additionally, the compound exhibits potential anti-cancer activity by affecting cellular signaling pathways associated with proliferation and apoptosis .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. In comparative studies, derivatives of this compound exhibited higher antibacterial activity than some standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against multiple cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and melanoma cells (C-32). The compound's ability to induce apoptosis in cancer cells is linked to its modulation of key regulatory proteins involved in cell cycle progression and survival .

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted that derivatives similar to this compound exhibited antiviral activity against H5N1 influenza virus with minimal cytotoxicity .
  • Synergistic Effects : Research has indicated that combining this compound with other therapeutic agents can enhance its efficacy against resistant bacterial strains, such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
  • Toxicity Profile : In toxicity assessments on normal human dermal fibroblasts, the compound exhibited low toxicity levels up to concentrations of 100 µM, suggesting a favorable therapeutic index for further development .

Data Summary Table

Biological ActivityObserved EffectsReference
AntibacterialEffective against MRSA and VRE
AnticancerInduces apoptosis in cancer cell lines
AntiviralInhibits H5N1 virus growth
FXa InhibitionReduces thrombin formation

Properties

CAS No.

620103-77-7

Molecular Formula

C13H9ClN2O2S2

Molecular Weight

324.8 g/mol

IUPAC Name

5-chloro-N-quinolin-8-ylthiophene-2-sulfonamide

InChI

InChI=1S/C13H9ClN2O2S2/c14-11-6-7-12(19-11)20(17,18)16-10-5-1-3-9-4-2-8-15-13(9)10/h1-8,16H

InChI Key

SNSCETRSXPPXIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(S3)Cl)N=CC=C2

Origin of Product

United States

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